molecular formula C20H25N8O6P B040761 N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonohexanoic acid CAS No. 113811-44-2

N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonohexanoic acid

Cat. No.: B040761
CAS No.: 113811-44-2
M. Wt: 504.4 g/mol
InChI Key: QDNOMSXKUKXOBE-UHFFFAOYSA-N
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Description

2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring, an amino benzoyl group, and a phosphonohexanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid typically involves multiple steps. One common method starts with the preparation of the pteridine ring, followed by the introduction of the amino benzoyl group. The final step involves the addition of the phosphonohexanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups, resulting in compounds with enhanced biological activity .

Scientific Research Applications

2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with enzymes and other biomolecules.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, disrupting metabolic pathways and leading to therapeutic effects. The pteridine ring and amino benzoyl group play crucial roles in binding to the target sites, while the phosphonohexanoic acid moiety enhances the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

113811-44-2

Molecular Formula

C20H25N8O6P

Molecular Weight

504.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid

InChI

InChI=1S/C20H25N8O6P/c21-16-15-17(28-20(22)27-16)24-10-13(25-15)9-23-12-6-4-11(5-7-12)18(29)26-14(19(30)31)3-1-2-8-35(32,33)34/h4-7,10,14,23H,1-3,8-9H2,(H,26,29)(H,30,31)(H2,32,33,34)(H4,21,22,24,27,28)

InChI Key

QDNOMSXKUKXOBE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCCCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCCCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Synonyms

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphon o-hexanoic acid

Origin of Product

United States

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